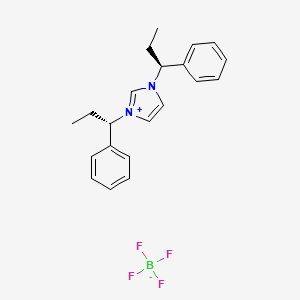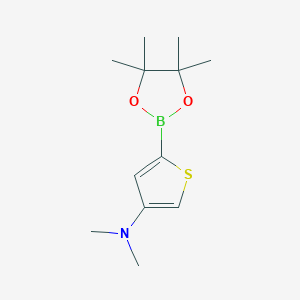
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)thiophene-2-boronic acid pinacol ester typically involves the following steps:
Boronic Acid Formation: Thiophene-2-carboxylic acid is first converted to its boronic acid derivative using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(Dimethylamino)thiophene-2-boronic acid pinacol ester undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Its applications include:
Organic Synthesis: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and polymers.
Biology: It can be used as a building block for bioconjugation and labeling of biomolecules.
作用機序
The mechanism by which 4-(dimethylamino)thiophene-2-boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled.
類似化合物との比較
4-(Dimethylamino)pyridine (DMAP): Another compound with a dimethylamino group, but with a pyridine ring instead of thiophene.
Boronic Acids: Other boronic acid derivatives used in cross-coupling reactions.
Uniqueness: 4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is unique due to its thiophene ring, which imparts different electronic and steric properties compared to pyridine-based compounds. This makes it particularly useful in specific types of chemical reactions and applications.
特性
分子式 |
C12H20BNO2S |
|---|---|
分子量 |
253.17 g/mol |
IUPAC名 |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-amine |
InChI |
InChI=1S/C12H20BNO2S/c1-11(2)12(3,4)16-13(15-11)10-7-9(8-17-10)14(5)6/h7-8H,1-6H3 |
InChIキー |
JVQGOYINVXJPRK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


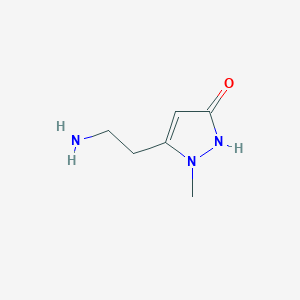
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
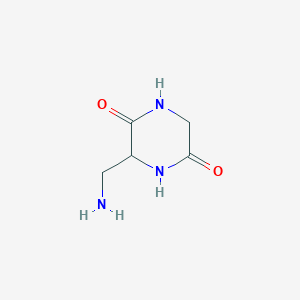
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)

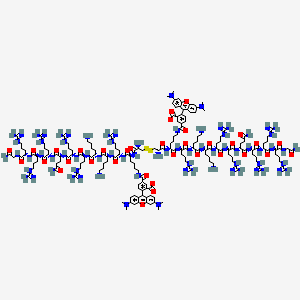




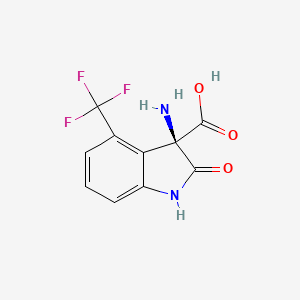
![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
